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For Researchers, Scientists, and Drug Development Professionals

The divinylcyclopropane–cycloheptadiene rearrangement is a powerful, thermally- or

catalytically-induced pericyclic reaction that constructs a seven-membered cycloheptadiene

ring from a cis-divinylcyclopropane. This rearrangement is a valuable tool in organic synthesis,

particularly for the construction of complex natural products and novel molecular scaffolds for

drug discovery. The reaction is a concerted, stereospecific[1][1]-sigmatropic (Cope)

rearrangement, driven by the release of strain energy from the three-membered ring.

Core Principles and Mechanistic Overview
The rearrangement proceeds through a boat-like transition state, where the two vinyl groups of

the cis-divinylcyclopropane are oriented in a way that allows for the concerted formation of a

new carbon-carbon bond and the cleavage of the cyclopropane ring.

Key Features:

Stereospecificity: The stereochemistry of the starting divinylcyclopropane is transferred to the

cycloheptadiene product.

High Atom Economy: As a rearrangement reaction, it is inherently atom-economical.
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Formation of Seven-Membered Rings: It is one of the most reliable methods for the

synthesis of cycloheptanoids, a structural motif present in many bioactive natural products.

trans-Divinylcyclopropanes can also undergo the rearrangement, but they typically require

higher temperatures to first isomerize to the cis-isomer. This isomerization can proceed through

a diradical intermediate.

Application in Natural Product Synthesis
The divinylcyclopropane–cycloheptadiene rearrangement has been a key step in the total

synthesis of numerous complex natural products, enabling the efficient construction of their

challenging seven-membered ring systems.

Total Synthesis of (±)-Gelsemine by Danishefsky
The total synthesis of the complex alkaloid (±)-gelsemine by the Danishefsky group is a

landmark achievement that features a key divinylcyclopropane–cycloheptadiene

rearrangement.[2] The rearrangement was employed to construct the central seven-membered

ring of the gelsemine core.
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Experimental Protocol: Danishefsky's Divinylcyclopropane Rearrangement in the Synthesis of

(±)-Gelsemine
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To a solution of the aldehyde precursor in THF at 0 °C is added sodium hydride, followed by

triethyl phosphonoacetate. The reaction mixture is allowed to warm to room temperature and

stirred until the starting material is consumed. The reaction is then quenched with saturated

aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then dissolved in toluene and

heated to reflux. The reaction is monitored by TLC until the divinylcyclopropane intermediate is

fully converted to the cycloheptadiene product. The solvent is removed under reduced

pressure, and the residue is purified by flash chromatography to afford the bicyclic

cycloheptadiene.

Tandem Wolff/Divinylcyclopropane Rearrangement by
Stoltz
The Stoltz group developed an elegant tandem reaction sequence involving a Wolff

rearrangement followed by a divinylcyclopropane–cycloheptadiene rearrangement.[1][3] This

strategy allows for the rapid construction of functionalized bicyclic systems containing a seven-

membered ring from readily available α-diazo ketones.
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Experimental Protocol: Stoltz's Tandem Wolff/Divinylcyclopropane Rearrangement

To a solution of the α-diazo ketone precursor in THF is added triethylamine and a catalytic

amount of silver benzoate. The reaction mixture is then subjected to sonication at 45 °C. The

progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled

to room temperature and filtered through a pad of Celite. The filtrate is concentrated under

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.beilstein-journals.org/bjoc/articles/10/14
https://pmc.ncbi.nlm.nih.gov/articles/PMC3943923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduced pressure, and the resulting residue is purified by flash chromatography to yield the

bicyclic enone product.

Rhodium-Catalyzed [4+3] Cycloaddition in the Synthesis
of (±)-Tremulenolide A by Davies
The Davies group has extensively developed the use of rhodium-catalyzed reactions of

vinyldiazoacetates to generate divinylcyclopropanes in situ, which then undergo the

rearrangement. This formal [4+3] cycloaddition strategy was applied to the total synthesis of

the sesquiterpene (±)-tremulenolide A.[4][5][6]
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Experimental Protocol: Davies' Rhodium-Catalyzed [4+3] Cycloaddition

To a solution of the 1,3-diene in pentane is added a catalytic amount of rhodium(II) acetate

dimer. A solution of the vinyldiazoacetate in pentane is then added dropwise over a period of

several hours at room temperature. The reaction is monitored by the disappearance of the

diazo compound (colorimetric). After the addition is complete, the reaction mixture is stirred for

an additional hour. The solvent is then removed under reduced pressure, and the crude product

is purified by flash chromatography to afford the bicyclic cycloheptadiene ester.
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Reaction Mechanism and Stereochemistry
The following diagram illustrates the concerted nature of the divinylcyclopropane-

cycloheptadiene rearrangement and the chair-like transition state that leads to the observed

stereospecificity.
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Mechanism of the Divinylcyclopropane-Cycloheptadiene Rearrangement.

Experimental Workflow: Tandem
Wolff/Divinylcyclopropane Rearrangement
This workflow outlines the key steps in the Stoltz tandem reaction for the synthesis of bicyclic

enones.
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Experimental workflow for the tandem Wolff/divinylcyclopropane rearrangement.

Biological Signaling Pathway: Frondosin B Inhibition of
IL-8 Signaling
Frondosin B, a marine natural product synthesized via a divinylcyclopropane rearrangement,

has been identified as an inhibitor of the interleukin-8 (IL-8) receptor.[7] IL-8 is a chemokine
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that plays a crucial role in inflammation by activating neutrophils. By blocking the IL-8 receptor,

Frondosin B can disrupt the downstream signaling cascade that leads to an inflammatory

response.
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Frondosin B inhibits the IL-8 signaling pathway.

Conclusion
The divinylcyclopropane–cycloheptadiene rearrangement is a robust and versatile

transformation for the synthesis of seven-membered rings. Its application in the total synthesis

of complex natural products highlights its power and reliability. The development of catalytic

and tandem versions of this rearrangement continues to expand its utility in modern organic

synthesis, providing access to novel molecular architectures for drug discovery and

development. The examples provided herein serve as a guide for researchers looking to

incorporate this powerful reaction into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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